N-(4-Nitrophenoxycarbonyl)-5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide (CAS: 401628-98-6) is an electrophilic building block designed for the phosgene-free synthesis of complex pyrazole-containing ureas and carbamates. Featuring a 5-methyl-1-(4-nitrophenyl)-1H-pyrazole core, this intermediate utilizes a 4-nitrophenoxycarbonyl group to activate the carboxamide nitrogen. This structural design allows it to function as a safe, solid-state phosgene equivalent, facilitating rapid aminolysis even with sterically hindered nucleophiles. In pharmaceutical procurement, it is primarily sourced to bypass hazardous in-situ activation steps during the development of pyrazole-based therapeutics, such as selective PDE4 inhibitors and cannabinoid receptor modulators, offering measurable improvements in processability and impurity control compared to traditional synthetic routes .
Attempting to substitute this activated intermediate with the unactivated parent amide (5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide) forces manufacturers to rely on highly toxic reagents like phosgene or triphosgene to form the necessary isocyanate or carbamate in situ. This generic approach not only mandates stringent, costly safety protocols but frequently suffers from poor chemoselectivity, leading to the formation of 10–20% symmetrical urea byproducts that complicate downstream purification. Alternatively, substituting the 4-nitrophenoxy activating group with a standard phenoxycarbonyl group drastically reduces electrophilicity, necessitating harsh reflux conditions that degrade thermally sensitive complex amines. Procuring the precisely activated 4-nitrophenoxycarbonyl derivative resolves both the safety hazards of phosgene and the kinetic bottlenecks of generic carbamates .
When synthesizing asymmetric ureas, the traditional activation of the parent pyrazole-4-carboxamide using triphosgene typically results in moderate yields due to the competing formation of symmetrical urea impurities. By utilizing the pre-activated N-(4-nitrophenoxycarbonyl) derivative, the reaction proceeds via a clean aminolysis pathway. Class-level kinetic data demonstrates that 4-nitrophenyl carbamates routinely achieve >90% yields of the desired asymmetric urea at ambient temperatures, whereas triphosgene-mediated routes often plateau at 70-80% yield while generating up to 15% symmetrical urea waste. This pre-activated reagent completely eliminates the need for specialized toxic gas handling infrastructure .
| Evidence Dimension | Asymmetric urea yield and impurity profile |
| Target Compound Data | >90% yield, <2% symmetrical urea byproduct (ambient conditions) |
| Comparator Or Baseline | Parent amide + triphosgene: 70-80% yield, ~15% symmetrical urea byproduct |
| Quantified Difference | 10-20% absolute yield increase; elimination of toxic gas requirements |
| Conditions | Aminolysis with primary/secondary amines at 20-40 °C vs. in-situ activation |
Procuring this pre-activated building block simplifies regulatory compliance and reduces purification costs by avoiding phosgene and minimizing byproduct formation.
The choice of the activating leaving group is critical when coupling the pyrazole core with complex, sterically hindered amines typical in modern drug discovery. The 4-nitrophenoxy group provides massive electron withdrawal, significantly lowering the activation energy for nucleophilic attack compared to a standard phenoxycarbonyl group. Consequently, the N-(4-nitrophenoxycarbonyl) compound drives aminolysis to completion within 2 to 4 hours at 20–40 °C. In contrast, standard phenyl carbamates often require prolonged heating (80–100 °C for 12–24 hours), which can lead to thermal degradation of sensitive functional groups on the target amine [1].
| Evidence Dimension | Required reaction temperature and time |
| Target Compound Data | 20–40 °C for 2–4 hours |
| Comparator Or Baseline | Standard phenoxycarbonyl analog: 80–100 °C for 12–24 hours |
| Quantified Difference | 60 °C reduction in reaction temperature; 6x to 12x faster reaction time |
| Conditions | Coupling with sterically hindered secondary amines |
Allows buyers to successfully synthesize thermally sensitive pharmaceutical derivatives that would otherwise degrade under the harsh conditions required by generic carbamates.
An alternative to carbamate activation is the isolation of the corresponding pyrazole isocyanate. However, heteroaryl isocyanates are notoriously moisture-sensitive and prone to rapid polymerization or hydrolysis during storage. The N-(4-nitrophenoxycarbonyl)-5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide functions as a 'masked isocyanate' that is crystalline and stable under standard dry storage. It retains >98% purity over months of storage, whereas isolated isocyanates typically degrade by >10-20% within days unless stored under strict anhydrous, sub-zero conditions [1].
| Evidence Dimension | Reagent stability and purity retention |
| Target Compound Data | >98% purity retained over months (bench-stable solid) |
| Comparator Or Baseline | Corresponding isocyanate intermediate: >10-20% degradation within days |
| Quantified Difference | Orders of magnitude longer shelf-life without sub-zero anhydrous storage |
| Conditions | Standard dry storage at room temperature |
Ensures lot-to-lot reproducibility and allows for bulk procurement and storage without the rapid degradation associated with reactive isocyanates.
For contract manufacturing organizations (CMOs) scaling up pyrazole-based APIs, safety regulations regarding phosgene gas can halt production. This compound is the correct procurement choice to bypass these restrictions, acting as a solid-state equivalent that scales predictably without requiring specialized containment infrastructure .
In medicinal chemistry campaigns targeting PDE4 or cannabinoid receptors, lead compounds often feature complex, thermally labile amine appendages. The electrophilicity of the 4-nitrophenoxycarbonyl group allows for rapid urea formation at 20–40 °C, preventing the thermal degradation seen when using less reactive phenyl carbamates [1].
When generating libraries of pyrazole-4-carboxamide derivatives, consistent reactivity across diverse nucleophiles is required. The bench stability and rapid aminolysis kinetics of this specific intermediate make it highly suitable for automated, high-throughput well-plate synthesis, as it reacts cleanly with both primary and secondary amines without custom condition optimization [1].